1a,1b-dihomo Prostaglandin E1

Prostaglandin pharmacology Vascular biology Platelet aggregation

1a,1b-Dihomo Prostaglandin E1 (1a,1b-dihomo PGE1, CAS 23452-98-4) is a 1-series prostaglandin derived via cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid. This compound represents a C22 extended-chain structural analog of prostaglandin E1 (PGE1) and belongs to the broader class of dihomo-prostaglandins.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 23452-98-4
Cat. No. B155336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a,1b-dihomo Prostaglandin E1
CAS23452-98-4
Synonyms1a,1b-dihomo PGE1
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
InChIInChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
InChIKeyYMDDELUTDBQEMT-QZCLESEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1a,1b-Dihomo Prostaglandin E1 (CAS 23452-98-4) for Prostaglandin Pathway and 1-Series Eicosanoid Research Procurement


1a,1b-Dihomo Prostaglandin E1 (1a,1b-dihomo PGE1, CAS 23452-98-4) is a 1-series prostaglandin derived via cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid [1]. This compound represents a C22 extended-chain structural analog of prostaglandin E1 (PGE1) and belongs to the broader class of dihomo-prostaglandins [1]. It is a rare metabolite recovered from incubations of whole sheep seminal vesicles but has not been reported as a naturally occurring compound in humans [1].

Eicosanoid SAR probe
Vascular/platelet assay comparator
1-series pathway metabolic marker
Dihomo-PG analytical reference

Why 1a,1b-Dihomo PGE1 (CAS 23452-98-4) Cannot Be Substituted with Standard PGE1 or Other Prostaglandin Analogs in Targeted Research


The selection of 1a,1b-dihomo PGE1 over PGE1 or other prostaglandin analogs is driven by its unique structural and functional profile. While PGE1 exhibits potent agonist activity across multiple EP receptor subtypes, 1a,1b-dihomo PGE1 demonstrates substantially reduced potency in ex vivo functional assays [1]. The two-carbon elongation of the alpha chain confers distinct receptor binding kinetics and altered downstream signaling efficacy, rendering this compound a critical tool for structure-activity relationship (SAR) studies and for experimental designs requiring attenuated prostaglandin receptor activation [1]. Its origin from 10,13,16-docosatrienoic acid rather than dihomo-γ-linolenic acid also positions it within a distinct biosynthetic branch of the 1-series prostaglandin pathway, enabling specialized metabolic tracing applications that PGE1 cannot fulfill [1].

! Reported reduced ex vivo activity vs PGE1 limits functional interchangeability in vascular and platelet preparations.
! Extended alpha-chain (C22 vs C20) may shift receptor-binding kinetics and downstream signaling relative to standard PGE1.
! Distinct biosynthetic precursor (10,13,16-docosatrienoic acid) prevents metabolic tracing equivalence with PGE1.

Quantitative Evidence Guide: Functional Activity Differentiation of 1a,1b-Dihomo PGE1 (CAS 23452-98-4) versus PGE1


Ex Vivo Functional Activity: 1a,1b-Dihomo PGE1 Is Substantially Less Active Than PGE1 in Rat Aorta and Platelet Preparations

In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo PGE1 was found to be much less active than PGE1 itself [1]. This functional attenuation is a direct consequence of the extended α-chain structure and defines the primary pharmacological distinction between these two closely related prostaglandins.

Ex Vivo Activity
Head-to-head
Substantially reduced activity vs PGE1
Supports SAR-based receptor activation studies
Qualitative reduction; exact fold-change not reported
Prostaglandin pharmacology Vascular biology Platelet aggregation Eicosanoid structure-activity relationship

Structural Distinction: 1a,1b-Dihomo PGE1 Is a C22 Elongated-Chain Analog of PGE1 with Extended Alpha Side Chain

1a,1b-Dihomo PGE1 is a structural derivative of PGE1 featuring a two-carbon extension of the α-chain, resulting in a C22 molecular framework (C22H38O5, molecular weight 382.5) compared to the C20 backbone of PGE1 [1]. This structural modification directly impacts receptor binding pocket interactions and downstream signaling efficacy.

Structural Distinction
Head-to-head
C22 elongated-chain analog; 2-carbon α-chain extension vs PGE1 (C20)
Defines receptor-binding pocket interaction divergence
MW 382.5; C22H38O5 framework
Prostaglandin structural biology Lipid chemistry Molecular modeling Eicosanoid biosynthesis

Biosynthetic Origin and Species Specificity: 1a,1b-Dihomo PGE1 Is a Sheep-Derived Metabolite Absent in Humans

1a,1b-Dihomo PGE1 is produced from 10,13,16-docosatrienoic acid via COX metabolism and has been recovered from incubations of whole sheep seminal vesicles, but it has not been reported as a naturally occurring compound in humans [1]. This contrasts with PGE1, which is a clinically administered prostaglandin that is not a major naturally occurring PG but is nevertheless present in mammalian systems.

Biosynthetic Origin
Class-level
Recovered from sheep seminal vesicle incubations; not reported in humans
Marker for species-specific 1-series pathway tracing
Distinct precursor fatty acid (10,13,16-docosatrienoic acid)
Prostaglandin biosynthesis Comparative biochemistry Species-specific metabolism COX pathway

Primary Research Application Scenarios for 1a,1b-Dihomo PGE1 (CAS 23452-98-4) Based on Quantitative Evidence


Prostaglandin Structure-Activity Relationship (SAR) Studies

As a C22 elongated-chain analog of PGE1 with substantially reduced ex vivo functional activity, 1a,1b-dihomo PGE1 serves as a critical comparator for defining the structural determinants of prostaglandin receptor activation [1]. Researchers mapping the binding pocket requirements of EP receptor subtypes can use this compound to quantify the functional penalty associated with α-chain extension.

Vascular and Platelet Pharmacology Reference Compound

Given the established reduced activity of 1a,1b-dihomo PGE1 in rat aorta and platelet-rich plasma preparations relative to PGE1, this compound is ideally suited as a low-potency reference standard for discriminating receptor-specific versus off-target effects in vascular smooth muscle and platelet aggregation assays [1].

1-Series Prostaglandin Biosynthetic Pathway Tracing

The unique origin of 1a,1b-dihomo PGE1 from 10,13,16-docosatrienoic acid rather than dihomo-γ-linolenic acid enables its use as a distinct metabolic marker for tracking alternative 1-series prostaglandin biosynthetic branches, particularly in studies of species-specific COX pathway differences between sheep and human tissues [1].

Analytical Method Development and Metabolomics Standards

The well-defined C22H38O5 molecular framework and availability of curated mass spectral data make 1a,1b-dihomo PGE1 a suitable reference standard for developing LC-MS/MS methods aimed at detecting and quantifying dihomo-prostaglandin species in complex biological matrices [1].

Application
Selection Property
Validation Focus
Prostaglandin SAR Studies
C22 elongated-chain analog
Receptor-binding kinetics and signaling efficacy comparison
Vascular/Platelet Pharmacology Reference
Reduced ex vivo activity profile
Discriminating receptor-specific vs off-target effects
1-Series Pathway Tracing
Distinct biosynthetic precursor (10,13,16-docosatrienoic acid)
Species-specific COX pathway differentiation
Analytical Method Development
Defined C22H38O5 molecular framework
LC-MS/MS method development for dihomo-PG detection

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